Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its reactivity, stability, and safety. For Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate, some properties are known. It has a molecular weight of 147.62600, a density of 1.332g/cm3, and a boiling point of 210.56ºC at 760 mmHg .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate has seen applications in various chemical synthesis and medicinal chemistry research areas. For example, the compound has been involved in studies exploring the synthesis of new quinazolines as potential antimicrobial agents. Through reactions with hydrazine hydrate and subsequent treatments, researchers have developed compounds with significant antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
Anti-inflammatory and Analgesic Potential
In another line of research, ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potential. Certain derivatives have shown promising results in selectively inhibiting COX-2, demonstrating potent anti-inflammatory and analgesic activities comparable to standard drugs like diclofenac (Chandak, Bansode, Murumkar, Shinde, & Bothara, 2012).
Organic Synthesis and Catalysis
The compound has also contributed to advancements in organic synthesis, particularly in the development of phosphine-catalyzed annulations. These reactions facilitate the production of benzothieno[3,2-b]pyran derivatives, showcasing the compound's utility in creating complex molecular structures with potential applications in materials science and pharmacology (Ma, Yu, & Meng, 2018).
Antimicrobial and Antifungal Properties
Further research on derivatives of ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate has led to the synthesis of novel compounds with significant antimicrobial and antifungal properties. These studies have expanded our understanding of how modifications to the chemical structure can enhance biological activity, opening new avenues for the development of antimicrobial and antifungal agents (Fuloria, Singh, Yar, & Ali, 2009).
Novel Drug Development
The compound has played a crucial role in the development of new drugs, such as YD-3 derivatives, which have been explored for their selective anti-PAR4 activity. These studies highlight the compound's potential as a lead structure for novel antiplatelet drug candidates, demonstrating its importance in medicinal chemistry research (Chen, Kuo, Teng, Lee, Wang, Lee, Kuo, Huang, Wu, & Huang, 2008).
properties
IUPAC Name |
ethyl 4-[[2-(5-chlorothiophen-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-2-20-15(19)10-3-5-11(6-4-10)17-14(18)9-12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLONOEWEFMPONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(5-chlorothiophen-2-yl)acetamido)benzoate |
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